molecular formula C16H14N2O5S B2753710 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide CAS No. 868154-24-9

1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide

Cat. No. B2753710
CAS RN: 868154-24-9
M. Wt: 346.36
InChI Key: BEODLPKIKCSUJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient, eco-friendly, simple, and green synthesis method has been developed for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The synthesis was carried out in ethanol at room temperature under green conditions, yielding up to 90% . The molecular structures of the synthesized compounds were verified using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of “1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide” was confirmed using spectroscopic methods . The compound has a molecular formula of C16H14N2O5S and a molecular weight of 346.36.


Chemical Reactions Analysis

The compound was synthesized using an efficient, operationally simple, and convenient green synthesis method . This method involved the use of ethanol at room temperature in green conditions . The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme .


Physical And Chemical Properties Analysis

The compound “1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide” has a molecular formula of C16H14N2O5S and a molecular weight of 346.36. More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in CO₂ hydration across various physiological processes. Researchers have synthesized a series of chromene-based sulfonamides, including our compound of interest, to investigate their inhibitory activity against different CA isoforms . Notably, some derivatives exhibit promising inhibition activity against tumor-associated isoforms, such as hCA IX and hCA XII. These findings suggest potential applications in cancer therapy and other conditions where CA inhibition is relevant.

Structural Biology and Drug Design

Computational studies have explored the binding mode of chromene-based sulfonamides within the active site of hCA IX . Understanding these interactions aids in rational drug design and optimization.

Future Directions

The synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development . To confirm these drugs’ antiviral efficacy in vivo, more research is required . With very little possibility of failure, this proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .

properties

IUPAC Name

1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,18,19)(H2,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEODLPKIKCSUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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